2-chloro-6-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide
Description
2-chloro-6-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide is a synthetic organic compound characterized by the presence of chloro, fluoro, and thiomorpholine groups attached to a benzamide core
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClFN2O2S/c18-13-2-1-3-14(19)15(13)16(22)20-12-17(4-8-23-9-5-17)21-6-10-24-11-7-21/h1-3H,4-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULDKHDYTHDQNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=C(C=CC=C2Cl)F)N3CCSCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core, followed by the introduction of chloro and fluoro substituents, and finally the attachment of the thiomorpholine group. Common synthetic routes may include:
Nucleophilic Substitution: Introduction of the chloro and fluoro groups via nucleophilic substitution reactions.
Amide Formation: Formation of the benzamide core through the reaction of an amine with a carboxylic acid derivative.
Thiomorpholine Attachment: Introduction of the thiomorpholine group through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for
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